3-Ethylphenyl ethyl sulfide

Description

Significance of Aryl Alkyl Sulfides in Organic Synthesis

Aryl alkyl sulfides, which feature a sulfur atom bonded to both an aromatic ring and an alkyl group, are a significant class of compounds within organic chemistry. The synthesis of these sulfides is a critical transformation in both organic synthetic chemistry and the pharmaceutical industry. tandfonline.com Consequently, the development of new and efficient methods for preparing aryl alkyl and dialkyl sulfides is an area of active research. tandfonline.com

Numerous synthetic strategies have been developed to form the carbon-sulfur bond in these molecules. tandfonline.com Traditional methods often involve the reaction of alkali metal salts of thiols with alkyl halides in polar organic solvents. tandfonline.com However, this approach has drawbacks due to the volatile, toxic, and malodorous nature of thiols. tandfonline.com To circumvent these issues, alternative methods have been devised. One such method involves the in-situ generation of lithium aryl thiolates from aryl bromides, which then react with alkyl halides to produce aryl alkyl sulfides in good yields. acs.org This one-pot synthesis is advantageous as it is quick, does not require a catalyst, and avoids the use of unstable arylthiols. acs.org Other modern approaches include copper-catalyzed cross-coupling reactions and the use of sulfoxides as sulfur-transfer reagents. organic-chemistry.org

The versatility of aryl alkyl sulfides makes them valuable intermediates in the synthesis of a wide range of other compounds. thermofisher.com They can be oxidized to form sulfoxides and sulfones, which are also important functional groups in organic chemistry. thermofisher.com

Overview of Organosulfur Compounds in Chemical Research

Organosulfur compounds are highly valued in chemical research as reagents for synthesizing new molecules. britannica.com They are integral to the global sulfur cycle, which interconverts natural organosulfur compounds with inorganic sulfide (B99878) or sulfate (B86663) ions. britannica.com The presence of sulfur imparts distinct chemical properties, including a variety of oxidation states and reaction versatility, which drive fundamental biological reactions and redox biochemistry. nih.gov

These compounds are found in all living organisms as components of essential amino acids like cysteine and methionine, which are the building blocks of proteins. britannica.com They are also present in important biomolecules such as coenzyme A, biotin, and vitamin B1. britannica.com Synthetic organosulfur compounds have a broad range of applications, including their use in polymers, dyes, food additives, and agricultural chemicals. britannica.com

In medicinal chemistry, organosulfur compounds are a significant class of therapeutic agents. nih.gov Thioethers, a class of organosulfur compounds that includes 3-Ethylphenyl ethyl sulfide, have attracted considerable attention from medicinal chemists due to their wide-ranging biological activities. researchgate.net Over 30 FDA-approved drugs feature a thioether motif in their structures, highlighting their importance in medicine. chemrevlett.com The incorporation of sulfur-containing functional groups can significantly influence the physical, chemical, and biological properties of a molecule. researchgate.net

Scope and Research Focus on this compound within Thioether Chemistry

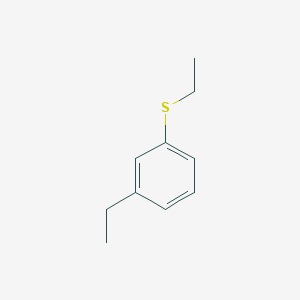

This compound is an aryl alkyl sulfide with a specific substitution pattern on the benzene (B151609) ring. Its systematic IUPAC name is 1-ethyl-3-(ethylthio)benzene. The structure consists of a benzene ring substituted with an ethyl group and an ethylthio group at the meta-position (positions 1 and 3).

While extensive research has been conducted on the broader class of aryl alkyl sulfides, the specific research focus on this compound is more limited. Much of the available information pertains to its role as a representative example within the larger family of thioethers or as a starting material or intermediate in more complex syntheses. For instance, the related compound, ethyl phenyl sulfide, has been studied for its metalation reactions, where the solvent can direct the reaction to occur either at the aromatic ring (ortho-lithiation) or at the carbon adjacent to the sulfur atom (α-lithiation). acs.org Such studies provide insights into the reactivity of the C-S bond and adjacent C-H bonds, which is fundamental to the synthetic utility of these compounds.

The physical and chemical properties of this compound are similar to other aryl alkyl sulfides. It is expected to be a liquid at room temperature with low solubility in water and good solubility in organic solvents. cymitquimica.com

Table of Chemical Properties for Ethyl Phenyl Sulfide (a related compound)

| Property | Value |

| Molecular Formula | C8H10S |

| Molecular Weight | 138.23 g/mol |

| Boiling Point | 205 °C |

| Density | 1.021 g/mL |

| Refractive Index | 1.567 |

| LogP (Octanol/Water) | 3.20 |

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3-ethylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S/c1-3-9-6-5-7-10(8-9)11-4-2/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGARPXYTGUAMBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)SCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity of 3 Ethylphenyl Ethyl Sulfide and Analogous Thioethers

Oxidation Chemistry of Thioethers

The oxidation of thioethers is a fundamental transformation that typically yields sulfoxides and, upon further oxidation, sulfones. This process is central to the chemical behavior of compounds like 3-ethylphenyl ethyl sulfide (B99878).

The oxidation of sulfides is the most direct method for synthesizing sulfoxides and sulfones. sci-hub.senih.gov A wide array of oxidizing agents can accomplish this transformation, with hydrogen peroxide (H₂O₂) being a common and environmentally benign choice. sci-hub.senih.govwikipedia.org The reaction proceeds in a stepwise manner. The initial oxidation of the thioether produces the corresponding sulfoxide. wikipedia.org If a stronger oxidizing agent is used or the reaction conditions are altered, the sulfoxide can be further oxidized to the sulfone. sci-hub.sewikipedia.org

For instance, the oxidation of dialkyl and alkyl aryl sulfides to sulfoxides can be achieved cleanly using aqueous hydrogen peroxide, sometimes without the need for a catalyst. sci-hub.se However, preventing overoxidation to the sulfone can be a challenge and often requires careful control of reaction conditions such as temperature, time, and the amount of oxidant. nih.govresearchgate.net Various catalytic systems have been developed to enhance selectivity. For example, tantalum carbide catalyzes the oxidation of sulfides to sulfoxides with H₂O₂, while niobium carbide under similar conditions yields sulfones. organic-chemistry.orgorganic-chemistry.org

Table 1: Common Oxidizing Agents for Thioether Oxidation

| Oxidizing Agent | Typical Product(s) | Notes |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | A "green" oxidant; selectivity can be controlled by catalysts and conditions. sci-hub.senih.govorganic-chemistry.org |

| Sodium Periodate (NaIO₄) | Sulfoxide | Often used for selective oxidation to the sulfoxide. |

| Potassium Permanganate (KMnO₄) | Sulfone | A strong oxidant that typically leads to the sulfone. |

| Meta-chloroperoxybenzoic acid (m-CPBA) | Sulfoxide, Sulfone | A common reagent in organic synthesis for this transformation. |

| Niobium Carbide (NbC) with H₂O₂ | Sulfone | Efficiently affords the corresponding sulfones. organic-chemistry.orgorganic-chemistry.org |

This table is generated based on general findings in thioether chemistry and is applicable to analogous compounds.

Kinetic studies on the oxidation of aryl thioethers by reactive oxygen species (ROS) reveal significant differences in reaction rates depending on the oxidant. The oxidation of thioethers by hydrogen peroxide is generally a very slow process under near-physiological conditions, with half-lives that can extend to hundreds of hours. acs.orgnih.gov Even for reactive analogs, the oxidation rate by H₂O₂ is often too slow for many practical applications. nih.gov

In contrast, hypochlorite (OCl⁻) oxidizes thioethers to sulfoxides at a much faster rate, with half-lives in the range of seconds. acs.org Subsequent oxidation of the sulfoxide to the sulfone by hypochlorite is also rapid, though typically slower than the first oxidation step. acs.org Kinetic analyses indicate that thioether oxidation in biological systems containing multiple ROS is likely dominated by hypochlorite rather than hydrogen peroxide. acs.orgnih.gov The rate of oxidation is influenced by substituents on the aryl ring, with electron-donating groups generally increasing the reaction rate. acs.org

Computational studies, combined with experimental results, have been used to investigate the regioselectivity and shape-selectivity of thioether oxidation, particularly in catalyzed reactions. researchgate.netrsc.org For example, molecular simulations have helped elucidate why the TS-1 zeolite-catalyzed oxidation of certain sterically hindered thioethers stops at the sulfoxide stage, while less hindered analogs are readily converted to the sulfone. researchgate.netrsc.org

Table 2: Comparative Oxidation Rates of Thioethers with ROS

| Thioether Type | Oxidant | Second-Order Rate Constant | Half-Life (t₁/₂) |

|---|---|---|---|

| Methionine | H₂O₂ | 2 x 10⁻² M⁻¹s⁻¹ | Hours to Days |

| Methionine | Hypochlorite | 3.7 x 10⁸ M⁻¹s⁻¹ | Milliseconds |

| Aryl Thioether | H₂O₂ | Very Slow | ~75 hours (for a reactive analog) nih.gov |

This table presents generalized kinetic data from studies on analogous thioethers to illustrate the vast differences in reaction rates. nih.gov

C-S Bond Cleavage Reactions

The cleavage of the carbon-sulfur bond in thioethers like 3-ethylphenyl ethyl sulfide is a key transformation for synthetic applications, allowing for the formation of new carbon-centered structures.

Recent advancements have enabled the metal-free cleavage of the C(sp³)–S bond in thioethers using N-halosuccinimides. Reagents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) can mediate this transformation under mild conditions. mdpi.comorganic-chemistry.orgresearchgate.net The reaction mechanism is believed to proceed through the formation of a halosulfonium intermediate. This intermediate then undergoes further reaction, leading to the cleavage of the C(sp³)–S bond.

The choice of reagent and solvent can selectively determine the final product. For example, using NCS as a critical additive, arylmethyl thioethers can be converted into aryl aldehydes in good yields when chloroform is used as the solvent. mdpi.comresearchgate.net If fluorobenzene is used as the solvent instead, the reaction can be directed to form dithioacetals. mdpi.comresearchgate.net This methodology provides a practical and operationally simple strategy for C-S bond activation that avoids the use of transition metals. organic-chemistry.org Studies have shown a selectivity order for cleavage, with certain bonds like furfuryl C(sp³)–S being more labile than benzyl or other alkyl C(sp³)–S bonds. organic-chemistry.org

Electrochemistry offers a powerful and mild method for C-S bond cleavage. nih.gov The electroreductive transformation of aryl alkyl thioethers allows them to serve as efficient precursors for alkyl radicals. nih.govresearchgate.netchemrxiv.org This process demonstrates complete selectivity for the cleavage of the C(sp³)–S bond, leaving the aryl C(sp²)–S bond intact, a selectivity that is orthogonal to many transition metal-catalyzed methods. nih.govresearchgate.netchemrxiv.orgchemrxiv.org

The generated alkyl radicals can then participate in various synthetic transformations. nih.gov This includes hydrodesulfurization (replacement of the sulfur group with hydrogen), Giese-type cross-coupling for C(sp³)–C(sp³) bond formation, and electrocarboxylation to form carboxylic acids. nih.gov Mechanistic studies, supported by theoretical calculations, provide a foundation for the broader use of thioethers as radical precursors in synthesis. researchgate.netchemrxiv.orgchemrxiv.org This approach showcases the potential of thioethers in desulfurative transformations, a role traditionally dominated by higher-valent sulfur compounds like sulfones. nih.govresearchgate.netchemrxiv.org

Hydrogenolysis is another established method for cleaving C-S bonds. This reaction is typically carried out in the presence of hydrogen gas and certain metal catalysts, such as Raney nickel. wikipedia.org The process involves the substitution of the sulfur atom with hydrogen atoms, leading to the formation of the corresponding hydrocarbons and hydrogen sulfide. wikipedia.org This reaction is a key component of industrial hydrodesulfurization (HDS) processes used in petroleum refining. nih.gov

Hydrolysis of the C-S bond in thioethers is also possible but is generally more difficult to achieve compared to the hydrolysis of thioesters. nih.gov While acid or base-promoted hydrolysis of thioesters is well-documented, similar reactions for sulfides are less common and often require more stringent conditions or metal ion mediation. nih.gov

Metalation Studies of Aryl Alkyl Sulfides

The position of metalation on aryl alkyl sulfides, such as ethyl phenyl sulfide, is a subject of significant interest as it dictates the subsequent functionalization of the molecule. The competition between deprotonation at the aromatic ring (ortho-lithiation) and the α-carbon of the alkyl chain (alpha-lithiation) is a key aspect of their reactivity.

Ortho-Lithiation of Ethyl Phenyl Sulfide

The directed ortho-metalation (DoM) of aromatic compounds is a powerful synthetic tool where a directing metalation group (DMG) guides an organolithium reagent to deprotonate the adjacent ortho-position. wikipedia.org The heteroatom of the DMG, in this case, the sulfur of the thioether group, acts as a Lewis base, coordinating to the lithium cation and directing the deprotonation to the nearby aromatic C-H bond. wikipedia.org

In the case of ethyl phenyl sulfide, treatment with n-butyllithium (n-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) can lead to ortho-lithiation. The choice of solvent plays a critical role in directing the regioselectivity of this reaction. In non-coordinating solvents like n-hexane and diethyl ether, ortho-metalation is the predominant pathway. acs.org The use of n-BuLi/TMEDA has been shown to improve selectivity for ortho-lithiation compared to n-BuLi alone. acs.org The resulting (2-(ethylthio)phenyl)lithium is a versatile intermediate in organic synthesis. acs.org

Table 1: Solvent Influence on the Metalation of Ethyl Phenyl Sulfide

| Entry | Solvent | Time (h) | Temperature (°C) | Ortho-metalation (%) | Alpha-metalation (%) |

|---|---|---|---|---|---|

| 1 | n-hexane | 20 | 20 | 85 | 15 |

| 2 | Diethyl ether | 20 | 20 | 95 | 5 |

| 3 | Diethyl ether | 1 | 20 | 95 | 5 |

| 4 | THF | 0.25 | -50 | 5 | 95 |

Data sourced from a study on the metalation of ethyl phenyl sulfide with n-BuLi/tmeda. acs.org

Alpha-Lithiation and Isomerization

While ortho-lithiation is favored in non-polar solvents, a switch in regioselectivity is observed in more coordinating solvents like tetrahydrofuran (THF). In THF, the reaction of ethyl phenyl sulfide with n-BuLi/TMEDA results in selective deprotonation at the carbon adjacent to the sulfur atom (the α-carbon), yielding the alpha-lithiated species, (1-(phenylthio)ethyl)lithium. acs.org

Interestingly, the ortho-lithiated product can undergo isomerization to the thermodynamically more stable alpha-lithiated compound. When the ortho-lithiated dimer, formed in n-hexane or diethyl ether, is dissolved in THF, it quantitatively rearranges to the alpha-lithiated dimer. acs.org This isomerization highlights the thermodynamic stability of the α-carbanion, which is stabilized by the adjacent sulfur atom.

Reactivity of Lithiated Intermediates

The lithiated intermediates derived from aryl alkyl sulfides are highly reactive nucleophiles that can be trapped with a variety of electrophiles to introduce new functional groups. The regioselectivity of the initial lithiation dictates the position of this functionalization.

Ortho-lithiated intermediates : These species react with electrophiles to yield 1,2-disubstituted aromatic products. researchgate.net This two-step sequence of directed ortho-lithiation followed by electrophilic trapping is a cornerstone of synthetic aromatic chemistry. wikipedia.org

Alpha-lithiated intermediates : These compounds exhibit carbenoid-like reactivity and are valuable in forming new carbon-carbon bonds at the α-position. acs.org For instance, they can be trapped with electrophiles like tri-n-butyltin chloride to form the corresponding α-stannylated thioethers. acs.org

The stability and reactivity of these lithiated species are influenced by factors such as the solvent, temperature, and the presence of chelating agents like TMEDA. acs.orgnih.gov

Cyclization and Rearrangement Reactions

Thioethers participate in a range of cyclization and rearrangement reactions, often triggered by bases or heat, leading to the formation of diverse molecular architectures.

Base-Induced 5-endo Cyclization of Alkynyl Sulfides

While Baldwin's rules generally predict that 5-endo cyclizations are disfavored for certain systems, exceptions exist, particularly when heteroatoms are involved. scripps.edu In the case of aryl-substituted benzyl 1-alkynyl sulfides, a base-induced 5-endo cyclization can occur to produce 2-aryl-2,3-dihydrothiophenes. nih.gov

The reaction, typically conducted with a potassium alkoxide base in acetonitrile, is most efficient when electron-withdrawing groups are present on the aromatic ring. nih.gov The proposed mechanism involves a rapid exchange of protons and tautomerism of the alkynyl unit to an allene intermediate (benzyl propa-1,2-dien-1-yl sulfane). nih.gov This allenyl sulfide intermediate then undergoes a 5-endo-trig cyclization via its conjugate base, followed by protonation to yield the final dihydrothiophene product. nih.gov

Rearrangements Involving Thioether Moieties

Thioethers, particularly allyl aryl sulfides, are known to undergo sigmatropic rearrangements, analogous to the well-known Claisen rearrangement of allyl aryl ethers. acs.orgvanderbilt.edu The thermal rearrangement of allyl p-tolyl sulfide, for example, leads to the migration of the allyl group to the ortho-position of the aromatic ring, forming 2-allyl-4-methylthiophenol. acs.org This transformation is a key step in synthesizing substituted thiophenols.

The isomerization of allyl aryl sulfides to the corresponding propenyl aryl sulfides can also be induced by basic conditions. acs.org This prototropic rearrangement involves the migration of a double bond and is a common reaction for allylic compounds.

Hydrothiolation and Carbothiolation Reactions of this compound and Analogous Thioethers

Hydrothiolation and carbothiolation reactions represent powerful and atom-economical methods for the formation of carbon-sulfur and carbon-carbon bonds, respectively, enabling the synthesis of a wide array of functionalized organosulfur compounds. While specific studies on this compound are not extensively documented, the reactivity of analogous aryl thioethers in these transformations provides significant insight into the expected chemical behavior. These reactions typically involve the addition of a thiol (hydrothiolation) or a thioether (carbothiolation) across a carbon-carbon multiple bond, such as in alkenes and alkynes.

Hydrothiolation Reactions

Hydrothiolation involves the addition of a thiol (R-SH) across an unsaturated bond. In the context of analogous thioethers, this often proceeds via a thiol-ene reaction, which can be promoted by radical initiators, acids, bases, or transition metal catalysts. chemrxiv.orgrsc.org The regioselectivity of the addition, whether Markovnikov or anti-Markovnikov, is a key aspect and is often dictated by the choice of catalyst and reaction conditions. chemrxiv.orggoogle.com

Anti-Markovnikov Hydrothiolation: This is the more common pathway, particularly for radical-mediated and some metal-catalyzed reactions. chemrxiv.orgrsc.org For instance, the hydrothiolation of unactivated alkenes typically proceeds in an anti-Markovnikov fashion. chemrxiv.org A supported Cu-NHC (N-heterocyclic carbene) complex has been shown to be an efficient heterogeneous catalyst for the highly stereoselective anti-Markovnikov hydrothiolation of alkynes and electron-deficient alkenes. rsc.org Similarly, base-catalyzed systems, such as those using potassium tert-butoxide (tBuOK), can effectively promote the anti-Markovnikov addition of thiols to (hetero)aryl alkenes. researchgate.net

Markovnikov Hydrothiolation: Achieving Markovnikov selectivity has historically been a challenge, often requiring specific directing groups or electronically activated alkenes. chemrxiv.org However, recent advancements have demonstrated that a Rhodium-based catalytic system can achieve Markovnikov-selective transfer-hydrothiolation of alkenes. In this process, a thioether acts as the source of the thiol, which then adds across the alkene. The selectivity is controlled by the counteranion of the rhodium catalyst; anions with stronger basicity and coordinating ability, such as triflate (TfO⁻), favor this pathway. chemrxiv.orgchemrxiv.org

The proposed mechanism for this transfer-hydrothiolation involves the heterolytic cleavage of a C(sp³)–S bond in the thioether, facilitated by the rhodium catalyst. chemrxiv.org This generates a rhodium-thiolate intermediate which then participates in the hydrothiolation of the alkene. This approach overcomes the limitations of traditional methods and expands the scope to include unactivated alkenes. chemrxiv.org The reaction demonstrates broad functional group tolerance and proceeds under mild conditions. chemrxiv.org

Table 1: Catalyst Systems for Markovnikov vs. Anti-Markovnikov Hydrothiolation of Alkenes

| Catalyst System | Substrate | Regioselectivity | Typical Yields | Reference |

|---|---|---|---|---|

| Rh(COD)₂TfO / SEGPHOS | Alkenes | Markovnikov | 82-99% | chemrxiv.org |

| Supported Cu-NHC | Alkynes, Electron-deficient alkenes | Anti-Markovnikov | High | rsc.org |

| tBuOK | (Hetero)aryl alkenes | Anti-Markovnikov | Good to Excellent | researchgate.net |

| Et₃B (radical initiator) | Aryl acetylenes | (Z)-selective | up to 100% | nih.gov |

| Ga(OTf)₃ / TFA | Unactivated alkenes | Markovnikov | High | google.com |

Carbothiolation Reactions

Carbothiolation involves the simultaneous addition of both a sulfur and a carbon moiety across a carbon-carbon multiple bond. This transformation is particularly valuable as it forms both a C-S and a C-C bond in a single step.

Transition Metal-Catalyzed Carbothiolation: Palladium and platinum complexes have been utilized to catalyze the carbothiolation of alkynes. acs.orgacs.org These reactions can proceed through a mechanism involving the formation of an S-M-C (M=Pd, Pt) intermediate, followed by alkyne insertion into the S-M bond and subsequent C-C bond-forming reductive elimination. acs.org The choice of metal can be crucial; for instance, palladium catalysts are effective in certain carbothiolation reactions using thioesters. thieme-connect.comelsevierpure.com This palladium-catalyzed approach has been successfully applied to the synthesis of various heterocyclic structures, including chroman and coumaran derivatives. thieme-connect.com

A significant breakthrough in this area is the development of a rhodium-catalyzed thioether-ene reaction, which represents a direct carbothiolation of alkenes using a thioether as a bifunctional reagent. chemrxiv.orgchemrxiv.org This reaction is uniquely controlled by the counteranion of the rhodium catalyst. Less basic and non-coordinating counteranions, such as tetrafluoroborate (BF₄⁻), promote the carbothiolation pathway over the competing hydrothiolation. chemrxiv.orgchemrxiv.org

The proposed mechanism suggests that the non-coordinating nature of the BF₄⁻ anion alters the basicity of the rhodium-thiolate intermediate, facilitating the carbothiolation. chemrxiv.org This method has been successfully applied to various thioethers and alkenes, including those derived from pharmaceuticals like fenofibrate and estrone. chemrxiv.org Mechanistic studies indicate that the reaction rate is enhanced with electron-rich alkenes and thioethers. chemrxiv.org

Table 2: Examples of Rh-Catalyzed Carbothiolation of Styrene with Various Thioethers

| Thioether (Ar¹-S-Ar²) | Alkene | Product Yield | Reference |

|---|---|---|---|

| 4-MeO-C₆H₄-S-Ph | Styrene | 82% | chemrxiv.org |

| 4-Me-C₆H₄-S-Ph | Styrene | 80% | chemrxiv.org |

| 4-F-C₆H₄-S-Ph | Styrene | 46% | chemrxiv.org |

| Thiochroman-4-one | Styrene | 67% | chemrxiv.org |

| Thietane | Styrene | 73% | chemrxiv.org |

Reaction Conditions: Rh(COD)₂BF₄ catalyst.

Computational Chemistry Studies on 3 Ethylphenyl Ethyl Sulfide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and properties of molecules. nih.gov For a molecule like 3-ethylphenyl ethyl sulfide (B99878), DFT can provide significant insights into its reactivity and the mechanisms of its reactions.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. rsc.org By calculating the energies of these species, a detailed reaction mechanism can be proposed. For instance, in the study of thermal decomposition (pyrolysis) of analogous sulfur-containing compounds like allyl sulfides, DFT has been used to determine whether a reaction proceeds through a concerted mechanism or a stepwise, radical-based pathway. dntb.gov.uaresearchgate.net

A similar approach could be applied to understand the thermal or oxidative degradation of 3-ethylphenyl ethyl sulfide. For example, the oxidation of the sulfide group is a common reaction. DFT could be employed to model the interaction of this compound with an oxidant, such as a hydroperoxide. whiterose.ac.ukresearchgate.net The calculations would aim to locate the transition state for oxygen transfer to the sulfur atom, revealing the activation energy and the geometry of the transient species. This information is critical for understanding the kinetics and feasibility of such a reaction.

Table 1: Illustrative DFT-Calculated Parameters for a Hypothetical Reaction Pathway of this compound

| Species | Relative Energy (kcal/mol) | Key Geometric Parameter |

| Reactants (this compound + Oxidant) | 0.0 | S-C bond length: 1.80 Å |

| Transition State | +15.2 | Partially formed S-O bond: 1.95 Å |

| Intermediate | -5.8 | S-O bond length: 1.50 Å |

| Products | -25.0 | S=O bond length: 1.49 Å |

This table presents hypothetical data to illustrate the type of information that can be obtained from DFT calculations of a reaction mechanism.

DFT is also a powerful tool for predicting the reactivity of a molecule and the selectivity of its reactions. researchgate.net Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), can be calculated to provide a quantitative measure of a molecule's chemical behavior. nih.govsciepub.com

For this compound, these descriptors can help predict its susceptibility to electrophilic or nucleophilic attack. For instance, the analysis of the molecular electrostatic potential (MEP) map can identify the regions of the molecule that are electron-rich (and thus prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). sciepub.com In the case of this compound, the sulfur atom, with its lone pairs of electrons, would be expected to be a nucleophilic center. The aromatic ring's reactivity towards electrophiles would be influenced by the electron-donating nature of the ethyl and ethylthio substituents.

Furthermore, DFT can be used to compare the reactivity of different sites within the molecule. For example, in a reaction involving an electrophile, DFT calculations could determine whether the attack is more likely to occur at the sulfur atom or at one of the positions on the aromatic ring. This is achieved by calculating the energies of the potential intermediates or transition states for each possible reaction pathway.

Table 2: Hypothetical DFT-Calculated Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) | Implication |

| HOMO Energy | -6.2 | Relates to the ability to donate electrons |

| LUMO Energy | -0.5 | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 5.7 | Indicator of chemical stability |

| Electronegativity (χ) | 3.35 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.85 | Resistance to change in electron distribution |

This table provides illustrative values for global reactivity descriptors that could be calculated for this compound using DFT.

Molecular Dynamics Simulations (if applicable)

For this compound, MD simulations could be used to study its behavior in different solvents. For example, a simulation could reveal how the molecule is solvated by water or an organic solvent, providing information about the strength and nature of the intermolecular interactions. rsc.org This is important for understanding its solubility and how the solvent might influence its reactivity.

MD simulations could also be used to study the conformational flexibility of the this compound molecule. The ethyl groups attached to the phenyl ring and the sulfur atom can rotate, leading to different molecular conformations. MD simulations can explore the potential energy landscape of these rotations and determine the most stable conformations and the energy barriers between them.

Quantitative Structure-Activity Relationships (QSAR) for Structural Insights

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in computational chemistry and toxicology for developing mathematical models that relate the chemical structure of a compound to its biological activity or a particular property, such as toxicity. igi-global.comresearchgate.net These models are built by finding a statistical correlation between calculated molecular descriptors and experimentally measured activities for a series of related compounds. nih.govnih.gov

In the context of this compound, a QSAR model could be developed to predict its reactivity or a specific property, such as its toxicity, based on its molecular structure. mdpi.com This would involve calculating a wide range of molecular descriptors for this compound and a set of structurally similar aromatic sulfides for which experimental data is available. These descriptors can be categorized as:

Electronic: Descriptors related to the electron distribution, such as partial charges on atoms, dipole moment, and frontier orbital energies.

Steric: Descriptors that describe the size and shape of the molecule, such as molecular volume and surface area.

Topological: Descriptors derived from the 2D representation of the molecule, which describe the connectivity of atoms.

Thermodynamic: Descriptors such as heat of formation and solvation energy.

By using statistical methods like multiple linear regression (MLR), a mathematical equation can be derived that links a selection of these descriptors to the observed activity. nih.gov

One of the most significant applications of QSAR models is in the rational design of new compounds with desired properties. nih.gov Once a statistically robust QSAR model has been developed for a series of aromatic sulfides, it can be used to predict the activity of new, yet-to-be-synthesized compounds.

For example, if the goal were to design a derivative of this compound with lower toxicity, the QSAR model could provide guidance on which structural modifications would be most effective. mdpi.com The model might indicate, for instance, that reducing the value of a particular electronic descriptor is correlated with lower toxicity. A computational chemist could then propose modifications to the structure of this compound that are predicted to lower the value of that descriptor. This in silico screening process can save significant time and resources by prioritizing the synthesis of the most promising candidates.

Spectroscopic Data for this compound Currently Unavailable

A thorough search of scientific databases and chemical literature has revealed a lack of specific spectroscopic data for the compound this compound. While information is available for the parent compound, ethyl phenyl sulfide, and other related derivatives, detailed experimental data for the 3-ethyl substituted version—including ¹H NMR, ¹³C NMR, and mass spectrometry—could not be located in the public domain.

The elucidation of a molecule's structure heavily relies on techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, which is crucial for mapping the molecular framework. Mass spectrometry is used to determine the molecular weight and elemental composition and to deduce structural information from fragmentation patterns.

Unfortunately, specific datasets for this compound required to populate the requested detailed analysis—including chemical shifts, coupling constants, fragmentation ions, and high-resolution mass data—are not presently available.

While general principles of NMR and MS can be used to predict the expected spectral characteristics of this compound, an accurate and scientifically rigorous article as requested cannot be constructed without actual experimental data. Information on related compounds such as ethyl phenyl sulfide, 3-nitrophenyl ethyl sulfide, or 1-ethyl-3-vinylbenzene is available but does not suffice for a focused analysis of the title compound.

Further research or de novo synthesis and characterization of this compound would be required to generate the necessary data for a complete spectroscopic elucidation.

Spectroscopic Elucidation of 3 Ethylphenyl Ethyl Sulfide Molecular Structure

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3-Ethylphenyl ethyl sulfide (B99878) is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural features: the ethyl groups, the meta-substituted benzene (B151609) ring, and the thioether linkage.

The primary vibrational modes and their expected absorption ranges are:

Aromatic C-H Stretching: The presence of the benzene ring is indicated by C-H stretching vibrations, which typically appear just above 3000 cm⁻¹. For aromatic compounds, these bands are found in the 3100–3000 cm⁻¹ region. libretexts.orglumenlearning.com

Aliphatic C-H Stretching: The two ethyl groups (one attached to the sulfur and one to the phenyl ring) will produce strong C-H stretching bands in the 2975–2850 cm⁻¹ range. pressbooks.pub These are characteristic of sp³-hybridized carbon atoms.

Aromatic C=C Stretching: The carbon-carbon double bonds within the benzene ring give rise to a series of sharp absorptions in the 1625–1440 cm⁻¹ region. lumenlearning.com Typically, two or three bands can be observed, with prominent peaks often appearing around 1600 cm⁻¹ and 1475 cm⁻¹.

C-H Bending (Aliphatic): The CH₂ and CH₃ groups exhibit characteristic bending (scissoring and rocking) vibrations. Methyl (CH₃) groups typically show a band around 1375 cm⁻¹, while methylene (B1212753) (CH₂) groups absorb in the 1470-1450 cm⁻¹ range. libretexts.org

C-S Stretching: The thioether (C-S) linkage produces a weak to moderate absorption in the fingerprint region, typically between 800 and 600 cm⁻¹. Its identification can sometimes be challenging due to overlap with other bands.

Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring is revealed by strong C-H "out-of-plane" (oop) bending vibrations in the 900–675 cm⁻¹ region. lumenlearning.com For a 1,3-disubstituted (meta) ring, strong bands are expected between 810–750 cm⁻¹ and 725-680 cm⁻¹. This pattern is a key indicator for confirming the meta position of the ethyl and ethylthio substituents. Data from 1,3-diethylbenzene (B91504) supports the expected absorptions for a meta-substituted aromatic ring. nist.govnih.gov

The table below summarizes the predicted IR absorption bands for 3-Ethylphenyl ethyl sulfide based on data from analogous compounds like ethyl phenyl sulfide and general spectroscopic correlation tables. libretexts.orgchemicalbook.comnih.gov

Interactive Data Table: Predicted IR Absorptions for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | C-H (sp²) | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | C-H (sp³) | 2975 - 2850 | Strong |

| Aromatic Overtones | Benzene Ring | 2000 - 1665 | Weak |

| Aromatic C=C Stretch | C=C (in-ring) | 1600 - 1585 | Medium |

| Aromatic C=C Stretch | C=C (in-ring) | 1500 - 1400 | Medium |

| Aliphatic C-H Bend | CH₂ / CH₃ | 1470 - 1370 | Medium |

| C-H Out-of-Plane Bend | 1,3-Disubstituted Ring | 810 - 750 | Strong |

| C-S Stretch | Thioether | 800 - 600 | Weak to Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. uzh.ch For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene ring. shu.ac.ukyoutube.com The sulfur atom, with its non-bonding (n) electrons, can also participate in n → π* transitions. slideshare.net

The benzene ring exhibits several characteristic absorption bands. The intense E-bands (related to the π → π* transition) typically appear at shorter wavelengths, while the B-band, which is forbidden by symmetry in unsubstituted benzene but becomes allowed with substitution, appears at longer wavelengths (around 255 nm) and shows fine vibrational structure.

In aromatic thioethers, the sulfur atom acts as an auxochrome, a group that modifies the absorption of a chromophore (the benzene ring). The lone pair electrons on the sulfur can interact with the π-system of the ring, a phenomenon known as p-π conjugation. This interaction typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the B-band.

For this compound, the UV-Vis spectrum is expected to show a primary absorption band (B-band) in the 250–280 nm range. The presence of two electron-donating alkyl groups on the benzene ring would likely cause a slight bathochromic shift compared to the unsubstituted ethyl phenyl sulfide. acs.org

Interactive Data Table: Expected UV-Vis Absorptions for this compound

| Electronic Transition | Chromophore | Expected λmax (nm) | Notes |

|---|---|---|---|

| π → π* (B-band) | Phenyl group with S- and Ethyl- substituents | ~255 - 270 | Shifted to longer wavelength due to alkyl and thioether groups. |

| π → π* (E-band) | Phenyl group | ~200 - 220 | High intensity, characteristic of aromatic systems. |

| n → π* | C-S-C / Phenyl | > 280 | Often weak and may be obscured by the stronger B-band. |

X-ray Crystallography for Solid-State Structure Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org This technique involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays into a unique pattern of spots, and by analyzing the positions and intensities of these spots, a detailed model of the electron density, and thus the atomic structure, can be generated. nih.gov

As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, if a suitable single crystal were obtained, X-ray diffraction analysis would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-H, C-S) and angles, confirming the geometry of the phenyl ring and the ethyl groups.

Conformation: The exact dihedral angles, revealing the preferred orientation of the ethyl sulfide group relative to the plane of the phenyl ring.

Intermolecular Interactions: Details of how the molecules pack together in the crystal lattice, identifying any significant non-covalent interactions like van der Waals forces or π-stacking.

Absolute Stereochemistry: If the molecule were chiral, X-ray crystallography could determine its absolute configuration.

Integrated Spectroscopic Analysis Procedures

The conclusive identification and structural elucidation of a compound like this compound relies on an integrated approach, where data from multiple spectroscopic techniques are combined to build a coherent and verified molecular picture. Each method provides a different piece of the structural puzzle, and their combined interpretation minimizes ambiguity.

The typical workflow is as follows:

Infrared (IR) Spectroscopy: The initial analysis often begins with IR spectroscopy to identify the key functional groups present. For this compound, the IR spectrum would confirm the presence of an aromatic ring, aliphatic C-H bonds, and a thioether linkage, while also suggesting the meta-substitution pattern.

Mass Spectrometry (MS): Although not detailed in the preceding sections, MS is crucial for determining the molecular weight and elemental formula of the compound. The fragmentation pattern can also provide structural clues, for instance, showing the loss of an ethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be the primary tools for establishing the connectivity of the atoms. ¹H NMR would show the number of chemically distinct protons, their integration (ratio), and their coupling patterns, which would definitively establish the arrangement of the ethyl groups and the substitution on the benzene ring. ¹³C NMR would reveal the number of unique carbon environments.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy corroborates the presence of the aromatic chromophore identified by IR and NMR and provides insight into the electronic system of the molecule.

X-ray Crystallography: If the compound is a crystalline solid, X-ray crystallography serves as the ultimate confirmation of the structure. It validates the connectivity and stereochemistry determined by other methods and provides precise data on bond lengths, angles, and solid-state conformation.

By synthesizing the information from each of these techniques, a chemist can confidently assign the structure of this compound, ensuring that the functional groups (from IR), molecular formula (from MS), atomic connectivity (from NMR), electronic system (from UV-Vis), and three-dimensional structure (from X-ray crystallography) are all consistent with the proposed molecule.

Advanced Research Directions and Academic Applications of Aryl Alkyl Thioethers

Role in Organic Catalysis and Ligand Design

The sulfur atom in aryl alkyl thioethers possesses lone pairs of electrons that can coordinate with transition metals, making them effective ligands in organic catalysis. These thioether-based ligands are crucial in stabilizing metal centers and modulating their catalytic activity and selectivity. In inorganic chemistry, thioethers are known to serve as ligands, forming stable complexes with a variety of metals. This property is exploited in the design of catalysts for cross-coupling reactions, hydrogenations, and other transformations. The electronic and steric properties of the aryl and alkyl substituents on the sulfur atom can be systematically varied to fine-tune the performance of the resulting metal catalyst.

Thioether functionalities are integral components in the architecture of sophisticated ligand frameworks. They can act as structural anchors, helping to maintain the necessary conformation of a catalyst for optimal performance. The incorporation of the thioether moiety into larger, multidentate ligands allows for the creation of specific coordination environments around a metal center, which is a key strategy in the development of highly selective catalysts.

Development of New Synthetic Methodologies

The synthesis of aryl alkyl thioethers, including 3-Ethylphenyl ethyl sulfide (B99878), is a focal point of methodological development in organic chemistry. Traditional methods often rely on the coupling of an aryl halide with a thiol, which can be limited by the availability and handling of foul-smelling and easily oxidized thiols. taylorandfrancis.comnih.gov Consequently, modern research is geared towards developing more efficient, versatile, and environmentally benign synthetic routes.

Recent advancements have focused on transition-metal-catalyzed cross-coupling reactions, which offer milder reaction conditions and broader substrate scopes. acsgcipr.orgacs.org Palladium and nickel-based catalytic systems have been particularly successful in this regard. acs.orgresearchgate.net Thiol-free approaches are also gaining prominence, utilizing alternative sulfur sources to circumvent the issues associated with thiols. acs.orgacs.org For example, methods using xanthates or thiourea as sulfur surrogates have been developed, providing odorless and more stable alternatives. taylorandfrancis.comnih.gov Furthermore, photoredox catalysis has emerged as a powerful tool, enabling the formation of carbon-sulfur (C-S) bonds under visible light irradiation, often at room temperature. rsc.orgresearchgate.net These innovative strategies not only facilitate the synthesis of known aryl alkyl thioethers but also open avenues for the creation of novel and complex sulfur-containing molecules.

Table 1: Comparison of Modern Synthetic Methodologies for Aryl Alkyl Thioethers

| Methodology | Catalyst/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Metal-Catalyzed Cross-Coupling | Pd or Ni complexes, base | High efficiency, broad scope acsgcipr.orgacs.org | Potential for metal contamination, cost of catalyst |

| Thiol-Free Synthesis | Xanthates, Thiourea taylorandfrancis.comnih.gov | Avoids use of odorous and unstable thiols | May require specific activating agents or conditions |

| Photoredox Catalysis | Ru or Ir complexes, visible light rsc.orgresearchgate.net | Mild conditions, high functional group tolerance | Requires photochemical reactor setup |

| C-H Functionalization | Transition metals | High atom economy, direct synthesis nih.govrsc.org | Challenges in regioselectivity |

Fundamental Studies in C-S Bond Formation and Cleavage

The carbon-sulfur (C-S) bond is a cornerstone of organosulfur chemistry, and fundamental studies into its formation and cleavage are essential for advancing synthetic and catalytic applications. The development of mild and general methods for C-S bond formation is a significant area of research, as this bond is present in numerous biologically and pharmaceutically important compounds. rsc.org Historically, C-S bond synthesis was dominated by the condensation of a metal thiolate with an organic halide. nih.govrsc.org

Modern research explores more sophisticated and atom-economical strategies, such as direct C-H bond functionalization and decarboxylative reactions, which provide new mechanistic insights. nih.govrsc.org Concurrently, the selective cleavage of C-S bonds has become an attractive protocol for constructing new carbon-carbon and carbon-heteroatom bonds. researchgate.net Transition-metal catalysis, particularly with nickel, has shown significant progress in activating and cleaving C-S bonds. researchgate.net Photoredox catalysis has also proven to be a powerful strategy for both the formation and cleavage of C-S bonds by generating radical intermediates under visible light. nih.gov These fundamental investigations are crucial for developing novel transformations and for understanding the stability and reactivity of aryl alkyl thioethers in various chemical environments.

Exploration in Materials Science Research

Aryl alkyl thioethers are increasingly being explored for their potential in materials science due to their unique interfacial and coordination properties.

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate, and they are used to precisely control the surface properties of materials. While thiol-based SAMs are the most extensively studied, thioethers have emerged as a promising alternative. tufts.edu Thioethers form well-ordered monolayers on metal surfaces like gold and copper. tufts.edu Unlike thiols, which typically stand nearly perpendicular to the surface, thioethers tend to lie parallel. tufts.edu This orientation allows for control over packing density by adjusting the side chain lengths. tufts.edu Thioether SAMs also exhibit higher resistance to oxidation and have a lower defect density compared to their thiol counterparts, which can suffer from issues like etch pit formation. tufts.edu These characteristics make thioether-based SAMs, including those derived from structures like 3-Ethylphenyl ethyl sulfide, attractive for applications in sensing, molecular electronics, and corrosion protection. tufts.eduoaepublish.com

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. rsc.orgresearchgate.net The incorporation of thioether functionalities into the organic linkers of MOFs introduces unique properties and potential applications. rsc.orgrsc.org The sulfur atoms in the thioether groups can act as secondary binding sites for metal ions or can be post-synthetically modified, allowing for the tuning of the MOF's properties. rsc.org Thiol and thioether-based MOFs have shown potential in a range of applications including catalysis, sensing, and gas adsorption. rsc.orgrsc.org The presence of the sulfur functionality can enhance the framework's affinity for specific guest molecules or metal ions and can also play a role in the material's electronic and conductive properties. rsc.org The design of ligands like those based on the this compound scaffold allows for the systematic construction of new MOFs with tailored pore environments and functionalities.

Table 2: Properties and Applications of Thioether-Based Materials

| Material Type | Key Properties | Potential Applications |

|---|---|---|

| Self-Assembled Monolayers (SAMs) | Ordered structure, low defect density, oxidation resistance tufts.edu | Molecular electronics, sensing, surface modification, corrosion protection tufts.eduoaepublish.com |

| Metal-Organic Frameworks (MOFs) | High porosity, tunable functionality, catalytic activity rsc.orgresearchgate.net | Gas storage and separation, catalysis, chemical sensing rsc.orgrsc.org |

Design of Novel Chemical Probes and Reagents

The reactivity of the thioether group makes it a useful functional handle in the design of novel chemical probes and reagents. Thioethers can be selectively oxidized to sulfoxides and sulfones, and this transformation can be exploited to create probes that respond to specific reactive oxygen species (ROS). For instance, thioether-based molecules can be designed to undergo a change in fluorescence or color upon oxidation, enabling the detection of biologically important oxidants like hypochlorite. acs.org

In synthetic chemistry, reagents containing the aryl alkyl thioether motif can serve as precursors for a variety of functional groups. The sulfur atom can act as a directing group in ortho-metalation reactions, allowing for the selective functionalization of the aryl ring. Furthermore, the development of thiol-reactive reagents that form stable thioether bonds is crucial in bioconjugation chemistry for labeling proteins and other biomolecules at cysteine residues. thermofisher.com The versatility and tunable reactivity of aryl alkyl thioethers ensure their continued importance in the development of new tools for chemical biology and organic synthesis.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 3-Ethylphenyl ethyl sulfide, and how can their limitations be addressed?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) for volatile compound analysis and nuclear magnetic resonance (NMR) for structural elucidation. For impurities or degradation products, high-performance liquid chromatography (HPLC) coupled with UV-Vis detection is advised.

- Data Quality : Ensure calibration with certified reference materials and validate precision via triplicate measurements. Address solubility challenges (common in sulfides) by optimizing solvent systems (e.g., dimethyl sulfoxide for NMR) .

- Limitations : Methylthiol derivatives may interfere with GC-MS signals; employ selective derivatization agents like pentafluorobenzyl bromide to mitigate cross-reactivity .

Q. How can researchers optimize synthesis protocols for this compound to improve yield and purity?

- Experimental Design : Compare nucleophilic substitution (e.g., ethyl thiol reacting with 3-ethylphenyl bromide) vs. catalytic methods (e.g., Pd-mediated coupling). Monitor reaction kinetics via in-situ FTIR to identify intermediate phases.

- Troubleshooting : Low yields may arise from moisture sensitivity; use anhydrous solvents and inert atmospheres. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity with elemental analysis .

- Reproducibility : Document stoichiometric ratios, catalyst loadings, and temperature profiles rigorously to align with FAIR data principles .

Q. What are the key thermodynamic properties (e.g., boiling point, enthalpy of vaporization) of this compound, and how do they influence experimental handling?

- Data Acquisition : Refer to phase-change studies using differential scanning calorimetry (DSC) and vapor pressure measurements. For example, analogs like 2-chloroethyl ethyl sulfide show boiling points at 430.2 K under standard pressure, with enthalpy of vaporization (ΔvapH) ≈44.4 kJ/mol .

- Handling Precautions : High ΔvapH indicates thermal stability but necessitates controlled distillation setups to prevent decomposition. Store under nitrogen to avoid oxidation to sulfoxide derivatives .

Advanced Research Questions

Q. How can computational models (e.g., DFT, molecular dynamics) predict the reactivity of this compound in environmental or biological systems?

- Modeling Strategy : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) for predicting electrophilic/nucleophilic sites. Validate against experimental kinetic data (e.g., hydrolysis rates).

- Limitations : Solvent effects (e.g., aqueous vs. organic phases) may require explicit solvent models or continuum approximations (COSMO-RS). Cross-validate with experimental LC-MS/MS degradation profiles .

- Case Study : For similar sulfides, discrepancies between predicted and observed reaction pathways highlight the need for multi-scale modeling (QM/MM) to account for steric effects from the ethylphenyl group .

Q. What experimental controls are critical when studying the environmental persistence of this compound in aquatic systems?

- Control Design : Include abiotic controls (UV light, pH variations) to distinguish photolytic vs. microbial degradation. Use isotopically labeled analogs (e.g., ³⁴S) to track sulfur cycling via ICP-MS.

- Data Interpretation : Account for matrix effects (e.g., dissolved organic matter) using standard addition methods. For sulfide quantification, methylene blue colorimetry is prone to interference from Fe³⁺; employ ion chromatography for higher specificity .

- Ethical Compliance : Adhere to environmental sampling protocols (e.g., ALS Canada’s guidelines for sulfide analysis) and disclose data anonymization methods in public datasets .

Q. How should researchers address contradictions in reported bioactivity data for this compound derivatives?

- Root-Cause Analysis : Evaluate assay conditions (e.g., cell line variability, solvent cytotoxicity). For instance, DMSO concentrations >0.1% may artifactually inhibit enzyme activity in vitro.

- Meta-Analysis : Use PRISMA guidelines to systematically review literature, highlighting methodological inconsistencies (e.g., endpoint measurements vs. time-resolved assays).

- Replication Studies : Collaborate with independent labs to validate findings under standardized OECD protocols. Disclose raw data and statistical codes to enable reproducibility audits .

Methodological and Ethical Considerations

Q. What steps ensure ethical compliance when handling this compound in studies involving human-derived samples?

- Protocols : Obtain informed consent for biospecimen use (e.g., liver microsomes for metabolic studies). Anonymize data using pseudonymization keys stored separately from research data .

- Risk Assessment : Conduct data protection impact assessments (DPIAs) if handling genetic data linked to metabolic pathways. Train personnel on chemical hygiene plans (CHPs) and emergency response protocols .

Q. How can researchers design statistically robust dose-response studies for this compound toxicity?

- Experimental Design : Use Hill slope models for sigmoidal dose-response curves. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.

- Power Analysis : Calculate sample sizes via G*Power software to detect effect sizes ≥20% with α=0.05 and β=0.2. Pre-register hypotheses on platforms like Open Science Framework to reduce HARKing (hypothesizing after results are known) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.